2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRRCIOEHBUPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chemical Identifier :
- CAS Number : 20266-00-6
- Molecular Formula: C₆H₁₀ClNO
- Molecular Weight : 147.60 g/mol
- Synonyms: 2-Chloro-1-(pyrrolidin-1-yl)ethanone, 1-(Chloroacetyl)pyrrolidine
- Structure: The compound features a 2-chlorophenyl group attached to an ethanone backbone, with a pyrrolidine ring substituted at the ketone position. The SMILES notation is O=C(CN1CCCC1)c1ccccc1Cl .
Applications : Primarily used as a pharmaceutical intermediate, particularly in synthesizing dopaminergic agents and enzyme inhibitors .
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Moieties
Key Observations :
- Ring Size Effects : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric and electronic profiles, impacting receptor binding and metabolic stability .
- Substituent Effects : Fluorine (electron-withdrawing) in 4-fluorophenyl derivatives enhances metabolic resistance compared to chlorine .
- Salt Forms : Hydrochloride salts (e.g., 850352-02-2) improve solubility but may affect bioavailability .
Derivatives with Heterocyclic Attachments
Key Observations :
Substituted Phenyl Ethanones
Biological Activity
2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorophenyl group and a pyrrolidine ring. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 221.7 g/mol. Its structure allows for various interactions within biological systems, making it a versatile compound for research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClN |
| Molecular Weight | 221.7 g/mol |
| CAS Number | [specific CAS number needed] |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of various cellular pathways, particularly those involved in cancer proliferation and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit Class I PI3-kinase enzymes, which play a critical role in cell growth and survival pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.
- Receptor Binding : The compound may also bind to various receptors, altering their activity and influencing downstream signaling pathways.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound through its action on PI3-kinase pathways. Research indicates that derivatives of this compound exhibit potent inhibitory activity against the PI3K-a isoform, leading to significant reductions in tumor cell proliferation.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated promising antibacterial and antifungal properties. Preliminary studies suggest that this compound may possess similar antimicrobial effects, warranting further investigation into its potential as an antibacterial agent.
Anti-inflammatory Effects
The modulation of inflammatory pathways through enzyme inhibition suggests potential therapeutic applications for treating inflammatory diseases. This aspect of its biological activity is particularly relevant in the context of chronic inflammatory conditions.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of Class I PI3-kinase enzymes |
| Antimicrobial | Potential antibacterial and antifungal properties |
| Anti-inflammatory | Modulation of inflammatory pathways |
Inhibition of PI3-Kinase
A notable study demonstrated that derivatives of this compound effectively inhibited Class I PI3-kinase enzymes in vitro, leading to decreased proliferation rates in various cancer cell lines. The results indicated that modifications to the core structure could enhance bioactivity against specific cancer types, providing a basis for future drug development efforts .
Antimicrobial Efficacy
Another research effort explored the antimicrobial properties of structurally similar compounds, revealing significant activity against resistant bacterial strains. The findings suggest that this compound may also exhibit similar efficacy against common pathogens, highlighting its potential as a lead compound in antibiotic development .
Q & A
Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone, and what are common optimization challenges?
The synthesis typically involves multi-step reactions starting with a chlorophenylacetone precursor. Key steps include:
- Acylation or alkylation of pyrrolidine with 2-chlorophenylacetyl chloride under basic conditions (e.g., using triethylamine).
- Reductive amination to couple the chlorophenyl moiety with pyrrolidine, often employing sodium cyanoborohydride as a reducing agent .
Q. Challenges :
- Stereochemical control : Racemization may occur during coupling steps, requiring chiral auxiliaries or asymmetric catalysis.
- Purification : Byproducts from incomplete reactions necessitate column chromatography or recrystallization.
- Yield optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side reactions like over-alkylation .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its conformation?
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., SHELX software for refinement ).
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirms substitution patterns .
- 2D NMR (COSY, NOESY) : Validates spatial proximity of functional groups.
- Mass spectrometry : Verifies molecular weight (e.g., [M+H]⁺ peak at m/z 239.7) and fragmentation pathways .
Q. Table 1: Key Structural Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ClNO | |
| Molecular Weight | 239.70 g/mol | |
| Dominant Functional Groups | Chlorophenyl, pyrrolidinyl |
Q. What pharmacological properties are associated with this compound, and how are they assessed?
- Receptor binding assays : Screen for interactions with neuronal targets (e.g., dopamine or serotonin transporters) using radioligand displacement studies .
- Lipophilicity (LogP) : Determined via shake-flask or HPLC methods; values >2 suggest enhanced blood-brain barrier penetration .
- In vitro ADME : Metabolic stability assessed using liver microsomes; CYP450 inhibition potential evaluated fluorometrically .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structural analogs?
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected receptors (e.g., dopamine vs. sigma receptors).
- Data normalization : Control for batch-to-batch variability in compound purity via HPLC-UV (>95% purity threshold) .
- Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify consensus bioactivity trends .
Q. What experimental designs are recommended for elucidating the mechanism of action in neuropharmacological studies?
- Electrophysiology : Patch-clamp recordings to measure ion channel modulation in hippocampal neurons.
- Molecular docking : Simulate ligand-receptor interactions using software like AutoDock Vina; validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
- Behavioral assays : Rodent models (e.g., forced swim test) to correlate in vitro binding with antidepressant-like effects .
Q. How can synthetic methodologies be optimized to address scalability and stereochemical complexity?
- Flow chemistry : Continuous reaction systems improve heat/mass transfer for exothermic steps (e.g., acylation).
- Enzymatic catalysis : Lipases or transaminases for enantioselective synthesis; e.g., CAL-B lipase for kinetic resolution .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., solvent polarity, catalyst loading) for yield maximization .
Q. What strategies mitigate instability issues in formulation development?
Q. How can computational models predict pharmacokinetic profiles and guide lead optimization?
- QSAR models : Relate structural descriptors (e.g., polar surface area, LogD) to bioavailability.
- MD simulations : Predict binding kinetics (e.g., residence time on dopamine transporter) .
- ADMET Predictor™ : Software-based profiling of hepatic clearance and hERG inhibition risks .
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target IC₅₀ (nM) | Selectivity Ratio | Reference |
|---|---|---|---|
| 2-(2-Cl-Ph)-1-pyrrolidinone | DAT: 120 | DAT/SERT: 8.3 | |
| Pyrovalerone derivative | NET: 85 | NET/DAT: 0.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
